molecular formula C9H13NO2S B1320387 [5-(Morpholin-4-yl)thiophen-2-yl]methanol CAS No. 910036-90-7

[5-(Morpholin-4-yl)thiophen-2-yl]methanol

Cat. No.: B1320387
CAS No.: 910036-90-7
M. Wt: 199.27 g/mol
InChI Key: ARHCBVQYTBJJPS-UHFFFAOYSA-N
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Description

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .


Synthesis Analysis

A green approach to corrosion inhibition of mild steel in hydrochloric acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was investigated . This compound was synthesized by one-step multicomponent reactions, which are regarded as environmentally friendly due to their high reaction yield and lower reaction time .


Molecular Structure Analysis

The molecular structure of 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE consists of a morpholine ring attached to a thiophene ring via a methylene bridge .


Chemical Reactions Analysis

The compound 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution . The inhibition efficiency increases with an increase in the concentration of the inhibitor .


Physical and Chemical Properties Analysis

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .

Scientific Research Applications

  • Chemosensors for Metal Ions

    • [5-(Morpholin-4-yl)thiophen-2-yl]methanol derivatives have been used in the synthesis of chemosensors for selective recognition of toxic Pd2+ ions, demonstrating fluorescence turn-off performances in methanol with low detection limits (Shally et al., 2020).
  • Electrochemical and Aggregation Properties

    • These compounds, such as [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, have been synthesized and examined for their electrochemical properties and aggregation behavior in different solvents, showing non-aggregated complexes in studied solvents (Z. Bıyıklıoğlu, 2015).
  • Enzyme Inhibitory Activity

    • Certain derivatives, like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, have shown inhibitory activities against enzymes such as glutathione S-transferase, with molecular docking studies indicating significant interactions at the enzyme active sites (A. Cetin et al., 2021).
  • Synthesis of Differentially Protected Morpholines

    • These compounds are used in the stereoselective synthesis of differentially protected morpholines, highlighting the versatility of this compound in synthetic chemistry (F. Marlin, 2017).
  • Synthesis and Characterization in Pharmaceutical Research

    • They play a role in the synthesis and characterization of pharmaceutical compounds, demonstrating their utility in drug development and analysis (E. Wielgus et al., 2015).
  • Antioxidative and Anti-inflammatory Properties

    • A new morpholine alkaloid isolated from red seaweed, involving a morpholin-4-yl structure, exhibited significant antioxidative and anti-inflammatory activities, indicating potential therapeutic applications (Fasina Makkar & K. Chakraborty, 2018).

Mechanism of Action

The inhibition effect of the compound on the corrosion of mild steel was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements . The results showed that the compound is a mixed-type inhibitor .

Properties

IUPAC Name

(5-morpholin-4-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCBVQYTBJJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588121
Record name [5-(Morpholin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-90-7
Record name [5-(Morpholin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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